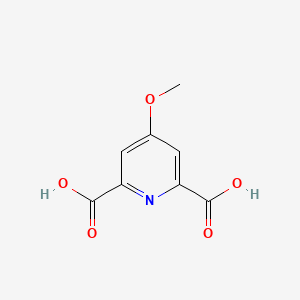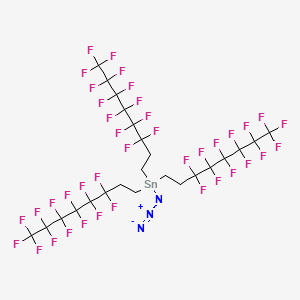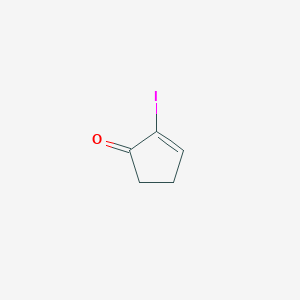
5-Chloro-2-iodobenzonitrile
概要
説明
5-Chloro-2-iodobenzonitrile: is an organic compound with the molecular formula C7H3ClIN It is a halogenated benzonitrile derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-Chloro-2-iodobenzonitrile involves the iodination of 5-chloro-2-nitrobenzonitrile, followed by reduction of the nitro group to an amino group, and subsequent diazotization and Sandmeyer reaction to introduce the iodine atom. The general steps are as follows:
Iodination: 5-Chloro-2-nitrobenzonitrile is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst to introduce the iodine atom at the ortho position relative to the nitrile group.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to replace the diazonium group with an iodine atom, yielding this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
5-Chloro-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Palladium-Catalyzed Cross-Coupling: Reagents such as palladium acetate, triphenylphosphine, and organoboron compounds are used under mild conditions (e.g., room temperature to 80°C) in solvents like tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is used for the reduction of the nitrile group.
Major Products:
Substitution Products: Various substituted benzonitriles with different functional groups replacing chlorine or iodine.
Reduction Products: 5-Chloro-2-iodobenzylamine or other amine derivatives.
Oxidation Products: 5-Chloro-2-iodobenzoic acid or other oxidized derivatives.
科学的研究の応用
Chemistry:
5-Chloro-2-iodobenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions. It serves as a precursor for various substituted benzonitriles and other aromatic compounds.
Biology and Medicine:
In medicinal chemistry, this compound has been studied for its potential anticancer activity. It has been shown to inhibit the activity of protein kinase C and epidermal growth factor receptor, which are involved in the development and progression of cancer.
Industry:
The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it valuable for the synthesis of intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of 5-Chloro-2-iodobenzonitrile in biological systems involves the inhibition of key enzymes such as protein kinase C and epidermal growth factor receptor. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, this compound can disrupt cancer cell proliferation and induce apoptosis.
類似化合物との比較
2-Chloro-5-iodobenzonitrile: Similar structure but with different positions of chlorine and iodine atoms.
4-Chloro-2-iodobenzonitrile: Another isomer with chlorine and iodine atoms at different positions.
5-Bromo-2-iodobenzonitrile: Bromine replaces chlorine, affecting reactivity and properties.
Uniqueness:
5-Chloro-2-iodobenzonitrile is unique due to the specific positioning of chlorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain cross-coupling reactions and as a precursor for specific substituted benzonitriles.
特性
IUPAC Name |
5-chloro-2-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZEQIFNGDCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466246 | |
| Record name | 5-Chloro-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549547-88-8 | |
| Record name | 5-Chloro-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B1610203.png)









